molecular formula C12H19NO4 B3719840 2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3719840
M. Wt: 241.28 g/mol
InChI Key: WVISPXQIRGAOEK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring with multiple functional groups, including hydroxyl and iminomethyl groups, which contribute to its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

2-(2,3-dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2)3-10(16)9(11(17)4-12)6-13-5-8(15)7-14/h6,8,14-16H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVISPXQIRGAOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCC(CO)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of hydroxyl groups through oxidation reactions. The iminomethyl group is then added via a condensation reaction with an appropriate amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The iminomethyl group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the iminomethyl group can produce primary or secondary amines .

Scientific Research Applications

2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl and iminomethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one apart is its combination of functional groups on a cyclohexene ring, providing a unique set of chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various applications where specific reactivity is required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

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